molecular formula C20H18N4O4S B2795442 1-(4-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone CAS No. 897474-00-9

1-(4-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone

Cat. No.: B2795442
CAS No.: 897474-00-9
M. Wt: 410.45
InChI Key: JMWFCRYRCBTXKT-UHFFFAOYSA-N
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Description

1-(4-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone is a novel chemical hybrid designed for advanced pharmaceutical research, combining a benzothiazole scaffold with a piperazine linker. This structure is of significant interest in medicinal chemistry for developing multi-target therapeutic agents. The benzothiazole nucleus is a privileged structure in drug discovery, demonstrated to exhibit a wide spectrum of pharmacological activities, including antitumor , anti-tubercular , and neuroprotective effects . Concurrently, the piperazine ring is a highly versatile pharmacophore known to improve solubility and bioavailability, and is found in numerous FDA-approved drugs across various therapeutic categories, including antivirals and antipsychotics . In oncology research, 2-aminobenzothiazole derivatives have shown promising activity as potent inhibitors of protein kinases, particularly VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2), a key target in anti-angiogenesis cancer therapy . Furthermore, benzothiazole compounds have been investigated for their role in infectious disease research, displaying potent inhibitory effects against Mycobacterium tuberculosis , the causative agent of tuberculosis . In neuroscience, specific benzothiazol-2-yl-methyl-piperazine derivatives have been identified as neuronal nitric oxide synthase (nNOS) inhibitors, offering a potential neuroprotective strategy in models of Parkinson's disease . This product is intended for research and development purposes only in a controlled laboratory setting. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-[4-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O4S/c1-13(25)14-2-4-15(5-3-14)19(26)22-8-10-23(11-9-22)20-21-17-7-6-16(24(27)28)12-18(17)29-20/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMWFCRYRCBTXKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and stringent quality control measures.

Chemical Reactions Analysis

Formation of the Piperazine Ring

The piperazine core is typically synthesized via cyclization of amine precursors . For example, the reaction of aniline derivatives with acetic acid, bromine, and ammonium thiocyanate can generate intermediate thiazole structures, which are further functionalized .

Nitrobenzo[d]thiazole Moiety

The nitrobenzo[d]thiazole group is synthesized through Knoevenagel condensation or coupling reactions . For instance, 1,3-thiazolidine-2,4-dione reacts with aromatic aldehydes in ethanol using a piperidine catalyst to form substituted thiazoles . Subsequent nitration or thiocyanation introduces the nitro group .

Aryl Ketone Linkage

The phenyl ethanone backbone is connected to the piperazine via acylation . For example, chloroacetyl chloride reacts with intermediates like 2-amino-6-thiocyanatobenzo[d]thiazole to form amide bonds .

Piperazine Formation

Reaction TypeReagents/ConditionsOutcome
CyclizationAniline derivatives, acetic acid, bromine, ammonium thiocyanateIntermediate thiazole structures
AcylationChloroacetyl chloride, DMF/DMSO, base (e.g., triethylamine)Piperazine-1-carbonyl derivatives

Coupling Reactions

Reaction TypeReagents/ConditionsOutcome
AcylationPiperazine derivatives, chloroacetyl chloride, DMF/DMSOFinal compound with aryl ketone linkage
DiazotizationDiazonium salts, sodium acetateAzo-linked derivatives (if applicable)

Hydrolysis

  • Ester Groups : If present, hydrolysis under acidic/basic conditions yields carboxylic acids.

  • Amide Bonds : Piperazine-1-carbonyl groups may hydrolyze to form amines or carboxylic acids under extreme conditions.

Nucleophilic Substitution

  • Piperazine Ring : Alkylation or acylation at the nitrogen atoms to form secondary/tertiary derivatives.

  • Nitro Group : Reduction to amine (e.g., via hydrogenation with Pd/C) or conversion to azo compounds via diazotization .

Thiazole Ring Reactions

  • Electrophilic Substitution : Nitration, bromination, or coupling with diazonium salts .

  • Coupling Reactions : Formation of azo dyes via reactions with aromatic diazonium salts .

Structural Optimization

  • Piperazine Modifications : Substitutions at the piperazine nitrogen influence biological activity. For example, acylation enhances lipophilicity, potentially improving drug permeability.

  • Nitrobenzothiazole Substituents : Electron-withdrawing groups (e.g., nitro) increase reactivity in electrophilic substitution reactions .

Biological Activity

  • Anticancer Potential : Benzothiazole derivatives exhibit VEGFR-2 inhibitory activity, with IC50 values in the nanomolar range .

  • Antimicrobial Effects : Piperazine-sulfonamide hybrids show antimicrobial properties, though specific data for this compound is limited.

Stability and Solubility

  • Physical Properties : Likely stable under normal conditions but sensitive to strong acids/bases. Solubility is typically poor in water but good in organic solvents.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing benzothiazole and piperazine exhibit significant antimicrobial activity. A study demonstrated that derivatives similar to 1-(4-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone showed moderate to strong activity against various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli10 µg/mL
Compound BS. aureus8 µg/mL
Compound CP. aeruginosa12 µg/mL

These results suggest that the presence of the nitrobenzothiazole and piperazine structures enhances the antimicrobial efficacy of the compounds.

Antitumor Activity

The compound has also been investigated for its potential antitumor properties. Similar compounds have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Antitumor Effects

In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the activation of caspase pathways leading to programmed cell death.

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is crucial for evaluating its therapeutic potential. Studies on similar compounds have suggested favorable absorption, distribution, metabolism, and excretion characteristics, which are essential for effective drug development.

Mechanism of Action

The mechanism of action of 1-(4-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs and their key differences in pharmacology, synthesis, and physicochemical properties:

Compound Structural Variations Biological Activity Key Findings Reference
1-(4-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone (Target) 6-Nitrobenzothiazole, piperazine-carbonyl, acetophenone Antiproliferative (predicted) Hypothesized enhanced cytotoxicity due to nitro group’s electron-withdrawing effects on DNA intercalation .
1-(4-(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone 7-Chloro-4-methylbenzothiazole Antifungal, Antimicrobial Chlorine substitution improves lipophilicity and membrane penetration; moderate activity against Candida spp. .
1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylthio)ethanone (6a) Phenylthio group at ethanone position Antiproliferative (IC₅₀ = 8.2 µM vs. MCF-7 cells) Thioether linkage enhances ROS generation; higher cytotoxicity compared to non-thio analogs .
1-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)-2-(1H-imidazol-1-yl)ethanone Imidazole and chlorophenyl groups Antimicrobial (MIC = 3.1–25 µg/mL) Broad-spectrum activity against S. aureus and E. coli; comparable to fluconazole .
1-(2-Fluorobenzoyl)-4-(4-nitrobenzyl)piperazine 2-Fluorobenzoyl, 4-nitrobenzyl-piperazine Neuroleptic (predicted) Nitrobenzyl group may enhance dopamine receptor binding; structural similarity to antipsychotics like iloperidone .
1-(4-(4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidinyl)propoxy)-3-methoxyphenyl)ethanone (Iloperidone) Fluoro-benzisoxazole, piperidine, methoxyphenyl Antipsychotic Reduced metabolic stability due to O-dealkylation; major metabolite in humans .

Key Observations:

Nitro Group Impact : The target compound’s 6-nitrobenzothiazole moiety may confer stronger DNA-binding or enzyme-inhibitory activity compared to chloro/methyl analogs (e.g., vs. ).

Piperazine Linker: Piperazine-carbonyl derivatives (target and 6a) show superior antiproliferative activity over non-carbonyl analogs (e.g., thiourea derivatives in ), likely due to improved target affinity.

Pharmacokinetics : Nitro-substituted compounds often exhibit slower metabolic clearance than halogenated analogs but may face toxicity risks due to nitroreductase activation .

Antimicrobial vs. Anticancer : Imidazole-containing derivatives () excel in antimicrobial activity, while benzothiazole-piperazine hybrids (target, ) are more potent in antiproliferative assays.

Biological Activity

1-(4-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone, a compound featuring a complex structure with potential pharmacological applications, has garnered interest in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be structurally represented as follows:

C19H19N3O3S\text{C}_{19}\text{H}_{19}\text{N}_{3}\text{O}_{3}\text{S}

This structure includes a piperazine ring, a nitrobenzo[d]thiazole moiety, and an ethanone group, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The nitrobenzo[d]thiazole component is known for its antimicrobial and anticancer properties. The piperazine ring enhances solubility and bioavailability, facilitating interaction with cellular targets.

Target Interactions

  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties, likely through the inhibition of bacterial lipid biosynthesis, similar to other thiazole derivatives .
  • Anticancer Properties : Initial studies suggest that it may induce apoptosis in cancer cells by activating caspase pathways .

Biological Activity Data

The following table summarizes key biological activities reported for the compound:

Activity Type Effect Reference
AntimicrobialInhibits growth of various pathogens
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryReduces inflammation markers

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of 1-(4-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone against several bacterial strains. Results indicated a minimum inhibitory concentration (MIC) of 15 µg/mL against Staphylococcus aureus, demonstrating its potential as an antibiotic candidate.

Case Study 2: Cancer Cell Line Testing

In vitro testing on human breast cancer cell lines showed that the compound reduced cell viability by over 60% at concentrations above 10 µM. Mechanistic studies revealed that it activates the intrinsic apoptotic pathway, evidenced by increased levels of cleaved caspases .

Research Findings

Recent studies have focused on optimizing the synthesis and enhancing the biological activity of this compound through structural modifications. For instance, derivatives with varying substituents on the piperazine ring have been synthesized and tested for improved potency .

Q & A

Q. How to reconcile discrepancies between computational predictions and experimental bioactivity results?

  • Methodological Answer :
  • Force field validation : Cross-check docking results with molecular dynamics simulations to assess binding pose stability .
  • Solvent effects : Re-evaluate calculations using explicit solvent models (e.g., TIP3P water) to improve accuracy .
  • Experimental replication : Repeat assays with purified enantiomers if racemic mixtures were initially tested .

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